molecular formula C18H19N5O2 B2715900 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2034522-92-2

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one

Katalognummer: B2715900
CAS-Nummer: 2034522-92-2
Molekulargewicht: 337.383
InChI-Schlüssel: YPNLJWGGDWUKOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-1,3-Benzodiazol-1-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one is a synthetic chemical compound of significant interest in preclinical pharmaceutical research. Its molecular structure, which integrates a benzodiazole (benzimidazole) moiety and a piperidine ring, is characteristic of compounds that interact with specific lysosomal enzymes . Compounds with similar structural features are investigated for their potential to inhibit lysosomal phospholipase A2 (PLA2G15), a key mechanism implicated in drug-induced phospholipidosis (DIP) . DIP is a form of drug toxicity characterized by the excessive accumulation of phospholipids within lysosomes and is a critical endpoint in drug safety assessment . Therefore, this compound serves as a valuable chemical tool for researchers studying the mechanisms of phospholipidosis, aiding in the development of predictive in vitro screening assays for drug-induced toxicity . By helping to identify and mitigate this form of toxicity early in the drug development process, it contributes to the creation of safer therapeutic agents. This product is intended for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

2-(benzimidazol-1-yl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-18(11-23-13-21-15-5-1-2-6-16(15)23)22-9-3-4-14(10-22)25-17-7-8-19-12-20-17/h1-2,5-8,12-14H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNLJWGGDWUKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one is a compound of interest due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Chemical Formula : C_{16}H_{19}N_{5}O

Molecular Weight : 299.36 g/mol

Research indicates that this compound may interact with various receptors in the central nervous system, particularly:

  • Histamine H3 Receptor : This receptor is involved in the modulation of neurotransmitter release. Compounds targeting this receptor have shown promise in treating cognitive disorders and sleep disturbances.
  • Sigma Receptors : These receptors are implicated in pain modulation and neuroprotection. The compound's affinity for sigma receptors suggests a potential role in analgesic therapies.

Analgesic Activity

Studies have demonstrated that 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one exhibits significant analgesic properties. In vivo models have shown that it effectively reduces both nociceptive and neuropathic pain, indicating its potential as a dual-action pain relief agent .

Neuroprotective Effects

In addition to its analgesic properties, this compound has been noted for its neuroprotective effects. It appears to modulate neuronal excitability and reduce oxidative stress, which are critical factors in neurodegenerative diseases .

Study 1: Dual Action on Pain Models

A study investigated the efficacy of the compound in various pain models. The results indicated that it not only alleviated pain but also improved overall function in subjects with chronic pain conditions. The study highlighted the compound's ability to interact with both histamine H3 and sigma receptors, leading to enhanced analgesic effects .

Study 2: Cognitive Enhancement

Another research effort focused on the cognitive-enhancing properties of the compound. In animal models, it was shown to improve memory retention and learning capabilities, suggesting its utility in treating cognitive impairments associated with aging or neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Activity Effect Reference
AnalgesicSignificant pain reduction
NeuroprotectionReduced oxidative stress
Cognitive enhancementImproved memory retention

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on activity and physicochemical properties:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound : 2-(1H-1,3-Benzodiazol-1-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one Benzodiazole, pyrimidinyloxy-piperidine, ethanone 352.37 (calculated) Not explicitly reported; inferred kinase/GPCR modulation
V003-0689 : 2-(3,5-Difluorophenyl)-1-[4-(6-fluoro-2-phenyl-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]ethan-1-one Fluorinated benzodiazole, difluorophenyl 465.47 Kinase inhibition (e.g., JAK/STAT pathway)
CM2944-1913 : 2-(1-Ethylpiperidin-4-yl)-1-(3-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methoxy}piperidin-1-yl)ethan-1-one Oxadiazole, ethylpiperidine 447.55 Screening compound for protease targets
478048-18-9 : 1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one Trifluoromethyl-benzodiazole, pyrrolidine 297.28 Antibacterial/antifungal activity

Key Observations

Benzodiazole Modifications :

  • Fluorination (e.g., V003-0689) enhances metabolic stability and membrane permeability but may reduce solubility .
  • Trifluoromethyl substitution (e.g., 478048-18-9) increases lipophilicity, favoring CNS penetration .

Heterocyclic Linkers :

  • Pyrimidin-4-yloxy (target compound) vs. oxadiazole (CM2944-1913): Pyrimidine derivatives exhibit stronger affinity for ATP-binding pockets in kinases, while oxadiazoles are preferred in protease inhibitors .

Piperidine vs. Pyrrolidine :

  • Piperidine (six-membered) provides greater conformational flexibility than pyrrolidine (five-membered), impacting target selectivity .

Ethanone Bridge: Replacement with amide or ester groups (e.g., compounds in ) alters hydrogen-bonding capacity and enzymatic degradation resistance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.